NOS Inhibitory Potency of 3-Chloroindazole Core: A Quantitative Comparison with 7-Nitroindazole
The 3-chloroindazole core, which forms the basis for 3-Chloro-4-methoxy-1H-indazole, demonstrates a defined potency profile against nitric oxide synthase (NOS). When compared to the well-characterized NOS inhibitor 7-nitroindazole (7-NI), the 3-chloroindazole analog exhibits a significantly lower inhibitory potency [1]. This data highlights the specific, and in this case, reduced activity conferred by the 3-chloro substitution pattern on the indazole ring, a crucial distinction for researchers targeting NOS with varying degrees of inhibition.
| Evidence Dimension | Inhibitory concentration 50% (IC50) against rat cerebellar nitric oxide synthase (NOS) |
|---|---|
| Target Compound Data | IC50 = 100.0 ± 5.5 µM (for 3-chloroindazole, the core structure of the target compound) |
| Comparator Or Baseline | 7-nitroindazole (7-NI) with IC50 = 0.9 ± 0.1 µM |
| Quantified Difference | The 3-chloroindazole core is approximately 111-fold less potent than 7-nitroindazole. |
| Conditions | In vitro enzymatic assay on rat cerebellar NOS. Values are mean ± standard deviation, n=6 [1]. |
Why This Matters
This quantifies the specific, and in this case lower, NOS inhibitory activity of the 3-chloroindazole core, allowing researchers to select it for applications requiring a less potent NOS interaction profile compared to the nitro-substituted analog.
- [1] Moore PK, et al. Inhibition of rat cerebellar nitric oxide synthase by 7-nitro indazole and related substituted indazoles. Br J Pharmacol. 1993;108(2):296-7. PMID: 8448581. View Source
